molecular formula C13H11ClFNO2S B10964857 3-chloro-N-(3-fluorophenyl)-2-methylbenzenesulfonamide

3-chloro-N-(3-fluorophenyl)-2-methylbenzenesulfonamide

Cat. No.: B10964857
M. Wt: 299.75 g/mol
InChI Key: UTYPWAUEGMFIJQ-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-fluorophenyl)-2-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chloro, fluoro, and methyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-fluorophenyl)-2-methylbenzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoroaniline and 2-methylbenzenesulfonyl chloride.

    Reaction: The 3-fluoroaniline is reacted with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage.

    Chlorination: The resulting compound is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-fluorophenyl)-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro or fluoro groups.

Scientific Research Applications

3-Chloro-N-(3-fluorophenyl)-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Studies: Used in biological assays to understand its interaction with various enzymes and receptors.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-fluorophenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

    Pathways Involved: The exact pathways depend on the biological context, but it often involves disruption of metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2-fluorophenyl)benzamide
  • 2-Iodo-N-(4-bromophenyl)benzamide
  • 2-Chloro-N-(3-fluorophenyl)benzamide

Uniqueness

3-Chloro-N-(3-fluorophenyl)-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the sulfonamide linkage, makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H11ClFNO2S

Molecular Weight

299.75 g/mol

IUPAC Name

3-chloro-N-(3-fluorophenyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C13H11ClFNO2S/c1-9-12(14)6-3-7-13(9)19(17,18)16-11-5-2-4-10(15)8-11/h2-8,16H,1H3

InChI Key

UTYPWAUEGMFIJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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